Tetrazolo[1,5-a]pyrimidine, 5-phenyl-
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Overview
Description
Tetrazolo[1,5-a]pyrimidine, 5-phenyl- is a heterocyclic compound that features a fused tetrazole and pyrimidine ring system. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both tetrazole and pyrimidine moieties in a single molecule imparts unique properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]pyrimidine, 5-phenyl- can be synthesized through a variety of methods. One common approach involves the cyclocondensation reaction of β-alkoxyvinyl trifluoromethyl ketones with 5-aminotetrazole . This reaction can be carried out using conventional heating in an oil bath or microwave irradiation, with the latter significantly reducing reaction time and improving yield . Another method involves the use of diisopropylammonium trifluoroacetate as a catalyst in a three-component reaction of β-ketoesters with aromatic aldehyde and 5-aminotetrazole .
Industrial Production Methods: Industrial production of tetrazolo[1,5-a]pyrimidine, 5-phenyl- typically involves scalable and cost-effective synthetic routes. The use of microwave irradiation and ionic liquids as reaction media has been shown to enhance reaction efficiency and yield, making these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyrimidine, 5-phenyl- undergoes various chemical reactions, including cyclocondensation, substitution, and oxidation. The compound can participate in cyclocondensation reactions with β-alkoxyvinyl trifluoromethyl ketones to form novel derivatives . It can also undergo substitution reactions with different substituents on the aromatic ring, leading to a variety of functionalized products .
Common Reagents and Conditions: Common reagents used in the synthesis of tetrazolo[1,5-a]pyrimidine, 5-phenyl- include β-alkoxyvinyl trifluoromethyl ketones, 5-aminotetrazole, and aromatic aldehydes . Reaction conditions often involve the use of catalysts such as diisopropylammonium trifluoroacetate and microwave irradiation to enhance reaction rates and yields .
Major Products: The major products formed from these reactions are typically trifluoromethylated tetrazolo[1,5-a]pyrimidine derivatives, which exhibit significant antimicrobial and antioxidant activities .
Scientific Research Applications
Tetrazolo[1,5-a]pyrimidine, 5-phenyl- has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antimicrobial and antioxidant agent . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, tetrazolo[1,5-a]pyrimidine derivatives have shown potential as antitumor agents .
In materials science, the compound’s photoluminescence properties and quasi-reversible redox behavior make it a prospective candidate for light-emitting devices and molecular wires . Its ability to form conjugated molecules with a pyrimidine core has attracted attention for applications in polymer and supramolecular chemistry .
Mechanism of Action
Tetrazolo[1,5-a]pyrimidine, 5-phenyl- can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidine and trifluoromethylated tetrazolo[1,5-a]pyrimidines . While all these compounds share a similar fused ring structure, tetrazolo[1,5-a]pyrimidine, 5-phenyl- is unique due to the presence of a phenyl group at the 5-position, which imparts distinct chemical and biological properties. The trifluoromethylated derivatives, for example, exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Trifluoromethylated tetrazolo[1,5-a]pyrimidines
- 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
Properties
CAS No. |
113392-34-0 |
---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
5-phenyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)9-6-7-15-10(11-9)12-13-14-15/h1-7H |
InChI Key |
WVSGMUZCHIZXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C=C2 |
Origin of Product |
United States |
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